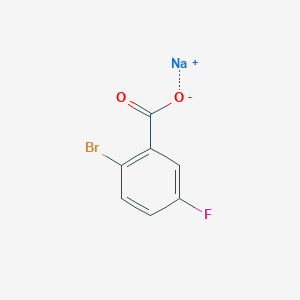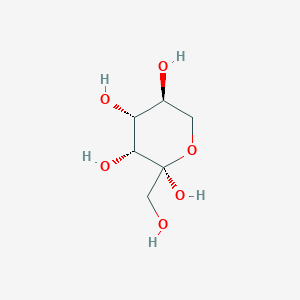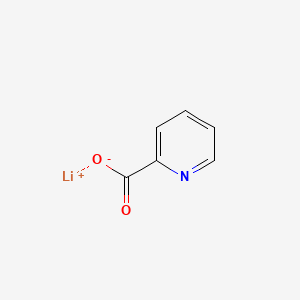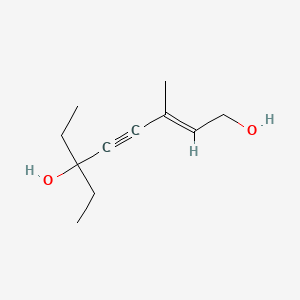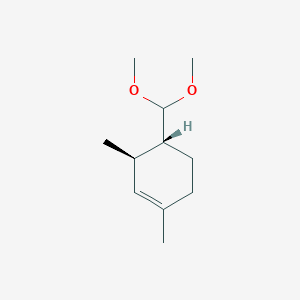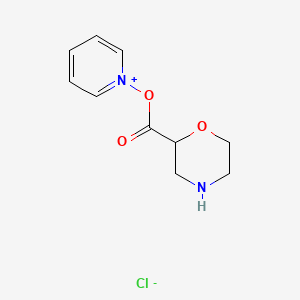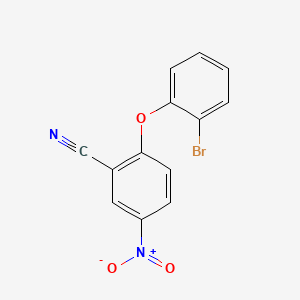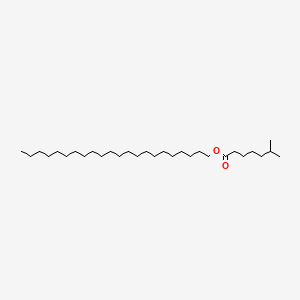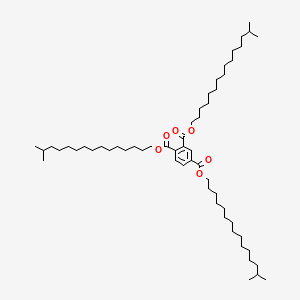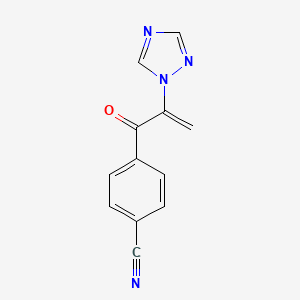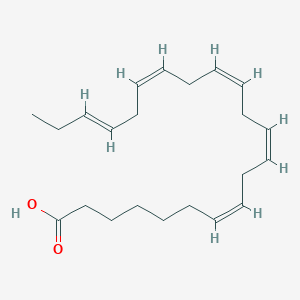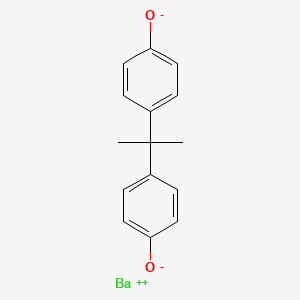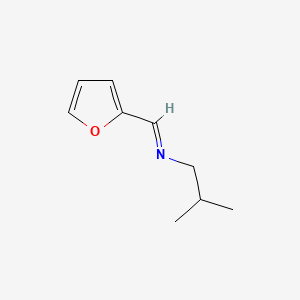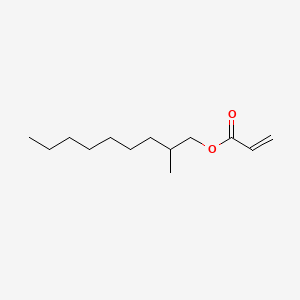
2-Methylnonyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonyl acrylate is an organic compound with the molecular formula C₁₃H₂₄O₂. It is a type of acrylate ester, which are commonly used in the production of polymers and coatings due to their excellent adhesive properties and resistance to environmental degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnonyl acrylate can be synthesized through the esterification of 2-methylnonanol with acrylic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form polyacrylates, which are used in coatings, adhesives, and sealants.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to produce 2-methylnonanol and acrylic acid.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed:
Polyacrylates: Used in various industrial applications.
2-Methylnonanol and Acrylic Acid: Byproducts of hydrolysis.
Oxidized Derivatives: Various carboxylic acids and their derivatives.
Scientific Research Applications
2-Methylnonyl acrylate is utilized in several scientific research applications, including:
Chemistry: It serves as a monomer in the synthesis of specialty polymers and coatings.
Biology: It is used in the development of bio-compatible materials and drug delivery systems.
Medicine: It is explored for its potential use in medical adhesives and wound dressings.
Industry: It is employed in the production of high-performance coatings and adhesives for various industrial applications.
Mechanism of Action
The mechanism by which 2-Methylnonyl acrylate exerts its effects depends on its application. For instance, in polymerization, it acts as a monomer that undergoes free radical polymerization to form polyacrylates. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparison with Similar Compounds
Butyl Acrylate
Ethyl Acrylate
Methyl Acrylate
2-Ethylhexyl Acrylate
2-Propylheptyl Acrylate
Properties
CAS No. |
93804-46-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methylnonyl prop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
DYJRZZRIXYRTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


